

Application Notes: In Vivo Applications of TCO-Tetrazine Click Chemistry

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Compound of Interest

Compound Name: (S,E)-TCO2-PEG8-acid

Cat. No.: B12380642

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Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility for in vivo applications.^{[1][2]} This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it an ideal tool for live-cell imaging, pre-targeted drug delivery, and the in vivo construction of complex biomolecular entities.^{[1][3]} Its high specificity ensures that the TCO and tetrazine moieties react exclusively with each other, avoiding side reactions with endogenous functional groups found in biological systems.^[1] The reaction is irreversible and forms a stable dihydropyridazine bond, releasing only nitrogen gas as a byproduct. These features have solidified the TCO-tetrazine ligation as an invaluable strategy in drug development and molecular imaging.

Core Applications

Pre-targeted Radionuclide Imaging (PET & SPECT)

Pre-targeted imaging is a two-step strategy designed to overcome the limitations of conventional radioimmunoconjugates, such as slow clearance and high radiation doses to healthy tissues.

- **Step 1: Targeting Agent Administration:** An antibody or another targeting vector conjugated with a TCO moiety is administered to the subject. This construct is given sufficient time

(typically 24-72 hours) to accumulate at the target site (e.g., a tumor) and clear from the bloodstream and non-target tissues.

- **Step 2: Probe Administration & Imaging:** A small, radiolabeled tetrazine molecule with rapid pharmacokinetics is injected. This probe quickly travels through the body, and upon encountering the TCO-modified antibody at the target site, it undergoes a rapid click reaction. The unreacted tetrazine probe is rapidly cleared from the body, leading to high-contrast images with excellent tumor-to-background ratios in a short time frame. This method allows for the use of short-lived radioisotopes like Fluorine-18.

Pre-targeted Radioimmunotherapy (PRIT)

This application extends the pre-targeting concept from imaging to therapy. Instead of a diagnostic radionuclide, the tetrazine molecule is armed with a therapeutic radioisotope (e.g., Lutetium-177). This approach allows for the delivery of a potent, localized radiation dose directly to the tumor, significantly increasing the therapeutic window and reducing systemic toxicity compared to non-pre-targeted radioimmunotherapy. Studies have demonstrated that this method can achieve a substantially higher total tumor dose.

"Click-to-Release" Prodrug Activation

This innovative strategy uses the TCO-tetrazine reaction to control the release of a therapeutic agent at a specific location. A bioactive agent (e.g., a chemotherapy drug like doxorubicin) is "caged" with a TCO moiety, rendering it inactive. This TCO-caged prodrug circulates harmlessly in the body. When it reaches a target site that has been labeled with a tetrazine, the click reaction occurs. The ensuing molecular rearrangement cleaves the TCO from the drug, releasing the active therapeutic agent precisely where it is needed. This "click-to-release" or "decaging" approach minimizes off-target toxicity and enhances the selectivity of the treatment.

In Vivo Antibody-Drug Conjugation

The TCO-tetrazine ligation can be used to assemble antibody-drug conjugates (ADCs) directly within a living system. In this approach, an antibody modified with TCO and a potent cytotoxic drug modified with tetrazine are administered separately. These components circulate independently until they meet at the tumor site, where the antibody has accumulated. The in vivo click reaction then forms the complete ADC, which can be internalized by cancer cells to

exert its cytotoxic effect. This strategy offers a modular approach to ADC therapy and can potentially overcome drug resistance mechanisms associated with single-antigen targeting.

Quantitative Data

Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions

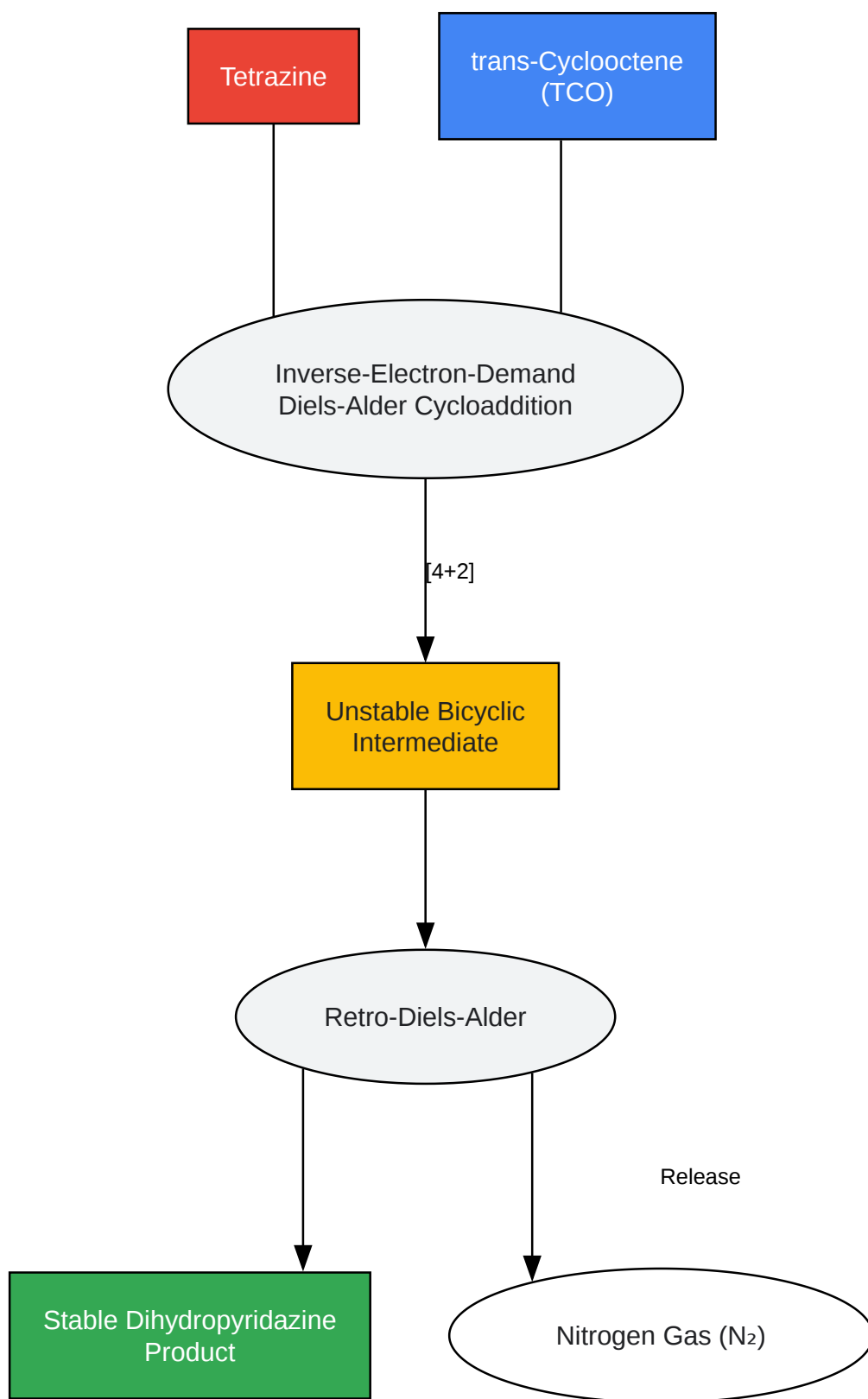
Feature	Tetrazine-TCO Ligation	Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Up to 10^7 , typically 800 - 366,000	$10 - 10^4$	~ 1
Biocompatibility	Excellent (copper-free)	Limited in vivo due to copper cytotoxicity	Excellent (copper-free)
Reaction Conditions	Aqueous media, physiological pH, room/body temperature	Requires copper catalyst, ligands	Aqueous media, room/body temperature

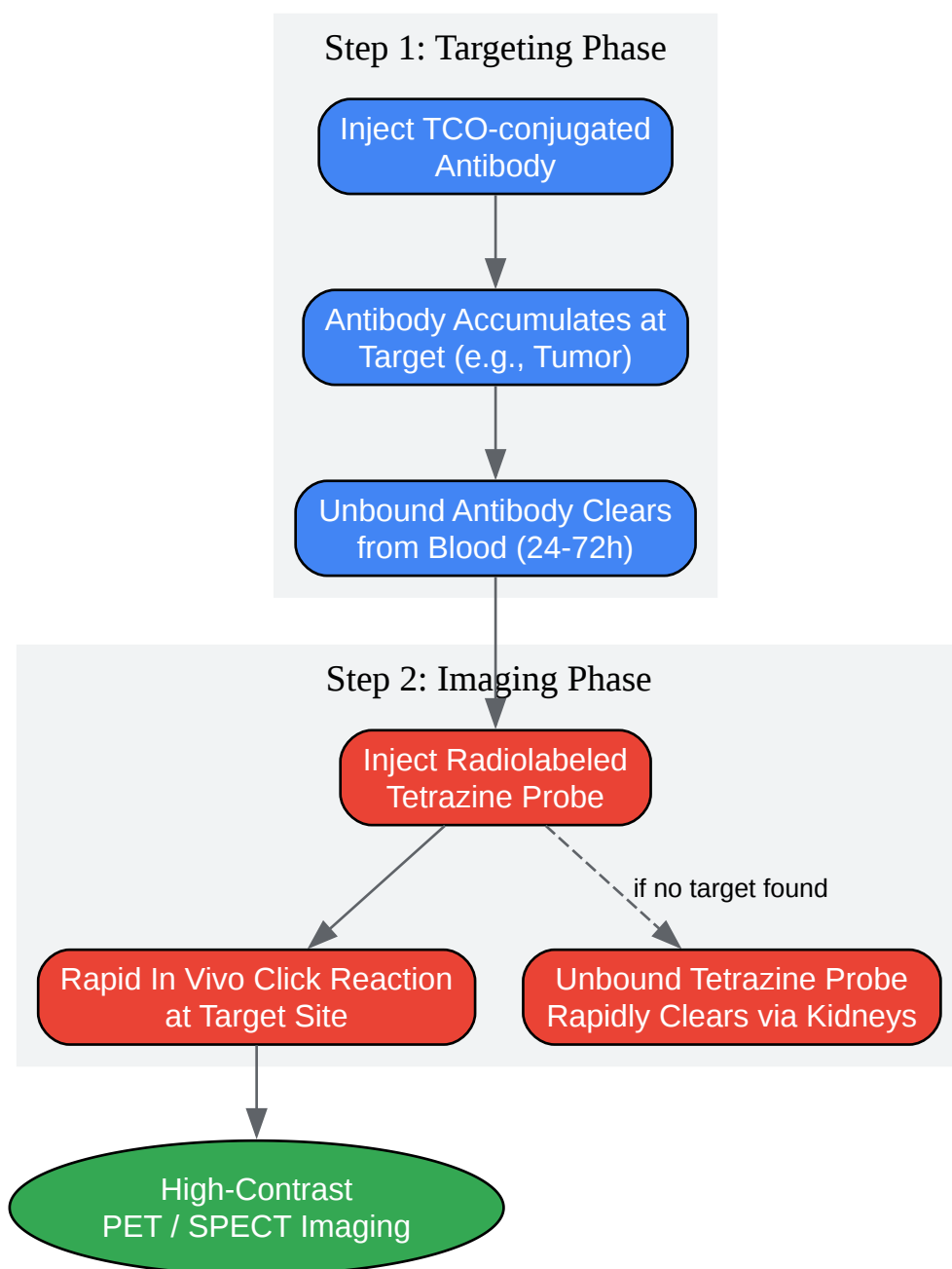
Table 2: Summary of In Vivo Pre-targeting Efficacy

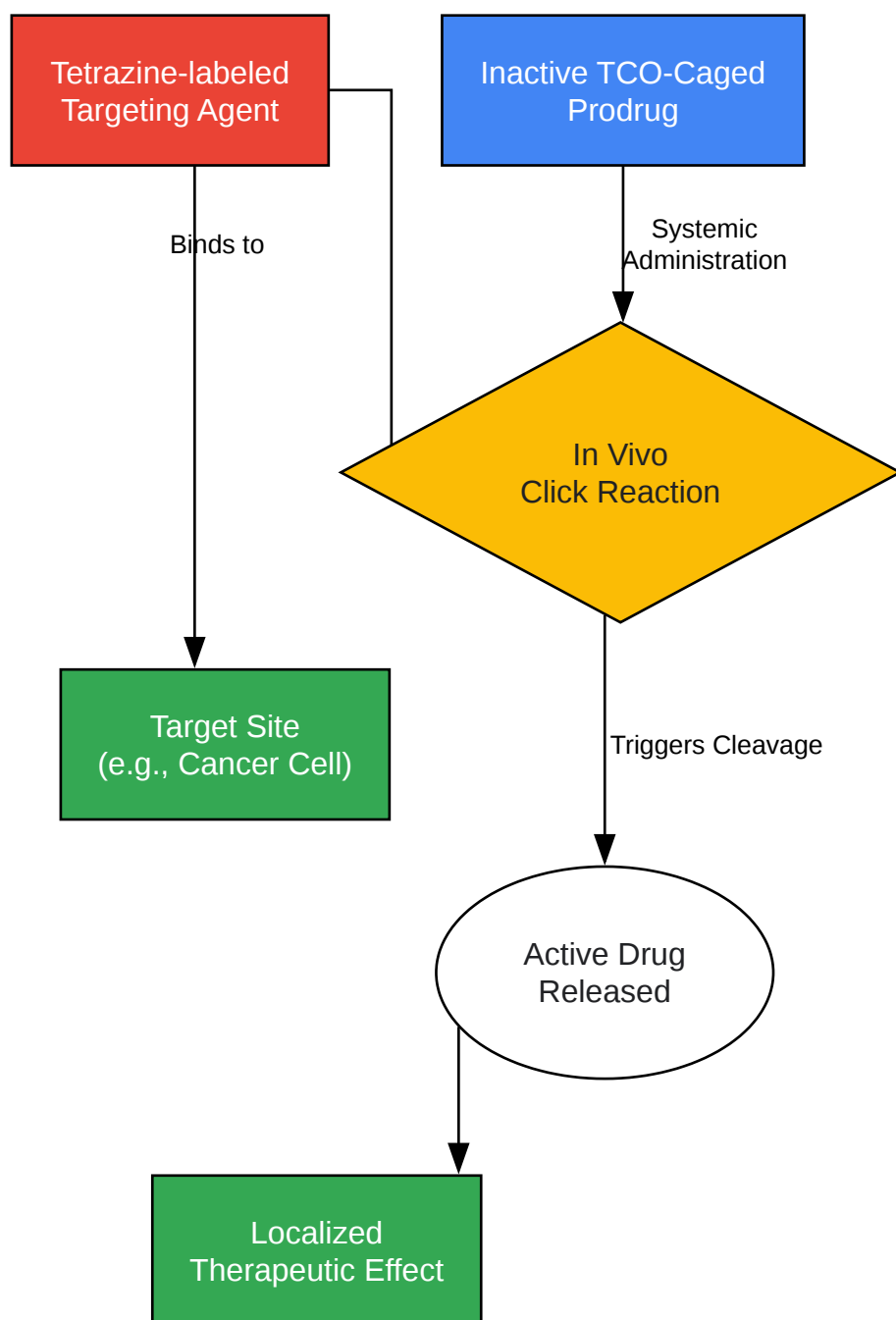
Targeting System	Radionuclide	Tumor Model	Tumor Uptake (%ID/g)	Tumor-to-Blood Ratio	Reference
CC49-TCO + ¹⁷⁷ Lu-Tz	¹⁷⁷ Lu	LS174T Xenograft	7.5 ± 1.5	254	
5B1-TCO + Al ¹⁸ F-Tz	¹⁸ F	BxPC3 Pancreatic Xenograft	Up to 6.4	Not Reported	
Anti-HER2-TCO + ¹¹¹ In-Tz	¹¹¹ In	HER2+ Xenograft	8.0 - 11.2 (antibody)	Not Reported	
CC49-TCO + ¹¹¹ In-Tz	¹¹¹ In	Colon Cancer Xenograft	Blocked ≥96% by unlabeled Tz	Not Reported	

%ID/g =
Percentage
of Injected
Dose per
gram of
tissue.

Visualizations and Diagrams







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References

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